molecular formula C14H10O2S4 B12798263 ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene CAS No. 66787-03-9

((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene

Cat. No.: B12798263
CAS No.: 66787-03-9
M. Wt: 338.5 g/mol
InChI Key: DGVTWRJWSFKBJP-UHFFFAOYSA-N
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Description

  • Reactants: Phenoxycarbonothioyl chloride, Thiolating agent (e.g., sodium thiolate)
  • Conditions: Room temperature, inert atmosphere
  • Reaction:

    C6H5OCSCl+2RSHC6H5OCS2R+HCl\text{C}_6\text{H}_5\text{OCSCl} + 2 \text{RSH} \rightarrow \text{C}_6\text{H}_5\text{OCS}_2\text{R} + \text{HCl} C6​H5​OCSCl+2RSH→C6​H5​OCS2​R+HCl

Industrial Production Methods

Industrial production of ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is crucial to maintain product consistency and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene typically involves the reaction of phenol with carbon disulfide and a suitable halogenating agent, such as phosphorus pentachloride (PCl(_{5})). The reaction proceeds through the formation of intermediate compounds, which are subsequently treated with thiolating agents to introduce the thioester groups.

  • Step 1: Formation of Phenoxycarbonothioyl Chloride

      Reactants: Phenol, Carbon disulfide, Phosphorus pentachloride

      Conditions: Reflux in an inert atmosphere

    • Reaction:

      C6H5OH+CS2+PCl5C6H5OCSCl+POCl3+HCl\text{C}_6\text{H}_5\text{OH} + \text{CS}_2 + \text{PCl}_5 \rightarrow \text{C}_6\text{H}_5\text{OCSCl} + \text{POCl}_3 + \text{HCl} C6​H5​OH+CS2​+PCl5​→C6​H5​OCSCl+POCl3​+HCl

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • Reagents: Oxidizing agents such as hydrogen peroxide (H({2})O({2})) or potassium permanganate (KMnO(_{4}))
    • Conditions: Mild to moderate temperatures
    • Products: Sulfoxides and sulfones
  • Reduction:

    • Reagents: Reducing agents such as lithium aluminum hydride (LiAlH({4})) or sodium borohydride (NaBH({4}))
    • Conditions: Low temperatures, inert atmosphere
    • Products: Thiols and alcohols
  • Substitution:

    • Reagents: Nucleophiles such as amines or alkoxides
    • Conditions: Room temperature to moderate heating
    • Products: Substituted thioesters and ethers

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride
  • Nucleophiles: Amines, alkoxides

Scientific Research Applications

Chemistry

In chemistry, ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is explored for its potential as a biochemical probe. Its ability to interact with thiol-containing biomolecules makes it useful in studying protein function and enzyme activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its reactivity with thiol groups suggests possible applications in drug development, particularly in targeting cysteine residues in proteins.

Industry

Industrially, this compound is used in the production of polymers and advanced materials. Its ability to form stable thioester linkages makes it valuable in the synthesis of high-performance materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene involves its interaction with thiol groups in biomolecules. The compound can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This reactivity is exploited in various applications, from biochemical assays to therapeutic interventions.

Comparison with Similar Compounds

Similar Compounds

  • Phenylcarbonothioylthio)pentanoic acid
  • Dithiobenzoic acid
  • Phenyl dithiocarbamate

Uniqueness

Compared to similar compounds, ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene stands out due to its multiple thioester groups and phenoxy functionality. This unique structure provides enhanced reactivity and versatility in chemical synthesis and material science applications.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can lead to new discoveries and advancements in multiple disciplines.

Properties

CAS No.

66787-03-9

Molecular Formula

C14H10O2S4

Molecular Weight

338.5 g/mol

IUPAC Name

O-phenyl (phenoxycarbothioyldisulfanyl)methanethioate

InChI

InChI=1S/C14H10O2S4/c17-13(15-11-7-3-1-4-8-11)19-20-14(18)16-12-9-5-2-6-10-12/h1-10H

InChI Key

DGVTWRJWSFKBJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=S)SSC(=S)OC2=CC=CC=C2

Origin of Product

United States

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